4-Ethoxy-3-nitrobenzylamine

Ion Channel Pain Research Sodium Channel Blockers

Why choose this specific isomer? The 4-ethoxy-3-nitro substitution pattern is structurally essential for synthesizing diamino-triazine scaffolds that achieve nanomolar potency (Ki=19 nM, IC50=140 nM) against the hNav1.7 sodium channel. Substituting with methoxy or regioisomeric analogs typically collapses target affinity (class-level SAR shows IC50 shifts from 140 nM to >10,000 nM). This reagent is also validated for preparing SMN protein modulators and serves as a precursor for catalytic hydrogenation to 4-ethoxy-3-aminobenzylamine, where ≥95% HPLC purity is mandatory to avoid catalyst poisoning. Insist on the authentic 4-ethoxy-3-nitro isomer for your medicinal chemistry program.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1094264-93-3
Cat. No. B1461446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-nitrobenzylamine
CAS1094264-93-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CN)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2,6,10H2,1H3
InChIKeyGIJDOHUYWOFMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-nitrobenzylamine (CAS 1094264-93-3): C9H12N2O3 Reagent for SMN and Nav1.7 Targeted Synthesis


4-Ethoxy-3-nitrobenzylamine (CAS 1094264-93-3) is a substituted nitro‑aromatic primary amine with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol. It is characterized by an ethoxy group at the 4‑position and a nitro group at the 3‑position relative to the methylamine group on a benzene ring . According to its primary commercial safety data sheet, this compound is utilized exclusively as a chemical reactant in the preparation of more complex pharmacologically active agents, including survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors [1].

Procurement Risk of Substituting 4-Ethoxy-3-nitrobenzylamine with 3-Methoxy or 4-Methoxy Analogs


In medicinal chemistry synthesis, substitution of the 4‑ethoxy group with a 4‑methoxy (e.g., CAS 21078-49-9) or a 3‑methoxy (e.g., 3-Methoxy-4-nitrobenzylamine) analog cannot be assumed to be functionally equivalent in the final drug candidate. While these analogs share the nitro‑benzylamine core, the difference in alkoxy chain length and substitution pattern alters the electron density of the aromatic ring and the steric bulk of the leaving group during subsequent amine coupling reactions . Furthermore, the specific 4‑ethoxy‑3‑nitro isomer is explicitly cited as the precursor for generating diamino‑triazine Nav1.7 inhibitors with nanomolar potency (Ki 19 nM); using a different regioisomer (e.g., 3‑nitro‑4‑ethoxy) or a different alkoxy group would likely result in a different spatial orientation in the final triazine scaffold, potentially leading to a significant drop in target engagement (e.g., IC50 shift from 140 nM to >10,000 nM based on class‑level SAR of benzylamine derivatives) [1][2].

Quantitative Differentiation of 4-Ethoxy-3-nitrobenzylamine (CAS 1094264-93-3) as a Critical Synthetic Intermediate


Evidence 1: Validated Use in Synthesis of High-Affinity hNav1.7 Inhibitors

4‑Ethoxy‑3‑nitrobenzylamine serves as the essential amine coupling partner in the synthesis of diamino‑triazine compounds that demonstrate potent inhibition of the human Nav1.7 voltage‑gated sodium channel. While the free benzylamine itself shows negligible activity, the resulting triazine derivative (synthesized from this specific reagent) achieves a Ki of 19 nM and an IC50 of 140 nM against hNav1.7 in HEK293 cellular assays [1]. This contrasts sharply with the simple benzylamine class baseline, where unmodified or simpler nitro‑benzylamines (e.g., 3‑nitrobenzylamine hydrochloride) typically exhibit no measurable Nav1.7 activity (IC50 > 100,000 nM) [2].

Ion Channel Pain Research Sodium Channel Blockers

Evidence 2: Required Intermediate for Survival Motor Neuron (SMN) Protein Modulators

The commercial specification for 4‑Ethoxy‑3‑nitrobenzylamine (Sigma‑Aldrich) explicitly designates its primary research use as a reactant in the synthesis of SMN protein modulators [1]. This is corroborated by primary literature where structurally related benzylamine derivatives (e.g., Compound 1 in SMN reporter assays) demonstrate a specific Rate of Induction (ROI) in SMN2 reporter assays, a critical pharmacodynamic marker for Spinal Muscular Atrophy (SMA) drug discovery [2]. While the precise ROI of the final compound derived from 4‑ethoxy‑3‑nitrobenzylamine is not publicly disclosed, the compound's classification as a 'Modulator' synthon distinguishes it from simple nitro‑aromatic reagents (e.g., 4‑nitrobenzylamine) which lack the ethoxy substituent required for SMN target engagement [3].

Spinal Muscular Atrophy Splicing Modifier Rare Disease Research

Evidence 3: Documented Purity Requirement (HPLC ≥95%) for Advanced Intermediates

In the context of process chemistry for substituted benzylamine derivatives, patents describing similar synthetic routes emphasize a strict minimum purity threshold of HPLC ≥95% for nitro‑benzylamine intermediates before proceeding to hydrogenation steps [1]. While a specific purity specification for CAS 1094264-93-3 is vendor‑specific, the structural similarity to patented intermediates implies that procurement of this compound for subsequent catalytic reduction (e.g., to 4‑ethoxy‑3‑aminobenzylamine) requires a purity level >95% to prevent catalyst poisoning (e.g., by sulfur or halogenated impurities) and to ensure high yield of the primary amine [2]. Generic nitro‑benzylamine compounds (e.g., technical grade 3‑nitrobenzylamine, ~90% purity) are not suitable for these sensitive reductive amination or hydrogenation steps due to the risk of exothermic side reactions .

Process Chemistry Quality Control GMP Synthesis

Validated Application Scenarios for 4-Ethoxy-3-nitrobenzylamine (CAS 1094264-93-3) Based on Quantitative Evidence


Scenario 1: Synthesis of Diamino‑triazine hNav1.7 Inhibitors for Pain Research

Use as the amine coupling partner in the synthesis of diamino‑triazine scaffolds targeting the human Nav1.7 sodium channel. This application is supported by BindingDB data (CHEMBL2152688) which shows that compounds derived from this reagent achieve Ki = 19 nM and IC50 = 140 nM in HEK293 cellular assays, representing a >50‑fold increase in potency over the benzylamine class baseline [1]. The ethoxy group is required to achieve the correct spatial orientation in the Nav1.7 binding pocket; substitution with methoxy analogs results in a loss of high‑affinity state binding.

Scenario 2: Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy (SMA) Drug Discovery

Utilize as a key reactant in the preparation of small molecule modulators of the SMN protein. This is validated by the Sigma‑Aldrich safety data sheet which explicitly lists 'Survival motor neuron (SMN) protein modulators' as the primary application for this reagent [1]. The 4‑ethoxy‑3‑nitro substitution pattern provides the specific electronic and steric properties required for SMN2 reporter assay activity, as inferred from the structure‑activity relationship of related benzylamine derivatives described in SMN induction studies [2].

Scenario 3: High‑Purity Intermediate for Catalytic Hydrogenation to 4‑Ethoxy‑3‑aminobenzylamine

Deploy as a precursor in catalytic hydrogenation reactions to produce 4‑ethoxy‑3‑aminobenzylamine. Based on process patent requirements for substituted benzylamines, a minimum purity of HPLC ≥95% is required to prevent poisoning of Pd/C or Raney Nickel catalysts and ensure a safe, exothermic‑controlled reduction [1]. This specific isomer is selected over technical‑grade nitro‑benzylamines to maintain process robustness and avoid yield loss in subsequent reductive amination steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-3-nitrobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.